Isatinic acid

Overview

Description

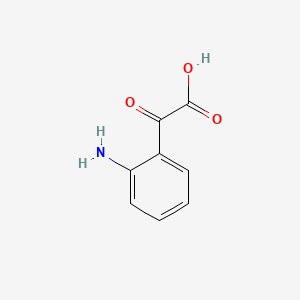

Isatinic acid, also known as o-aminophenylglyoxilic acid or o-aminobenzoylformic acid, is a derivative of isatin. It is a non-essential amino acid found in small amounts in some proteins and peptides. This compound is known for its potential therapeutic applications and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isatinic acid can be synthesized through the hydrolysis of isatin. The process involves the following steps:

Oxidation of Indigo: Isatin is obtained by oxidizing indigo with nitric acid.

Hydrolysis of Isatin: Isatin is then hydrolyzed to produce this compound. This can be achieved by treating isatin with a strong base such as sodium hydroxide under reflux conditions.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The process is scaled up to accommodate larger quantities, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: Isatinic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction of this compound can lead to the formation of various reduced derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products:

Oxidation Products: Depending on the conditions, oxidation can yield products such as quinones or carboxylic acids.

Reduction Products: Reduction typically produces amines or alcohols.

Substitution Products: Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

Biological Applications

Isatinic acid and its derivatives exhibit a wide range of biological activities that make them valuable in pharmacology. Some of the prominent applications include:

- Anticancer Activity : Isatin derivatives are recognized for their potential as anticancer agents. They target various pathways involved in tumor growth and metastasis. Notably, isatin is a structural component of clinically approved drugs like sunitinib and toceranib phosphate, which are used in treating renal cell carcinoma and gastrointestinal stromal tumors . Recent studies have shown that isatin derivatives can inhibit specific cancer-associated enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors .

- Antimicrobial Properties : this compound demonstrates significant antibacterial and antifungal activities. Research indicates that certain isatin derivatives can effectively combat infections caused by resistant strains of bacteria and fungi .

- Neurological Effects : Isatin derivatives have been explored for their neuroprotective properties, showing potential as treatments for conditions like epilepsy and anxiety disorders due to their selective inhibition of monoamine oxidase B (MAO-B) .

- Anti-inflammatory and Antioxidant Activities : The anti-inflammatory effects of isatin derivatives contribute to their therapeutic potential in managing chronic inflammatory diseases. Additionally, their antioxidant properties help mitigate oxidative stress-related damage in cells .

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various methods, each contributing to the compound's versatility:

- Multicomponent Reactions (MCRs) : Recent advancements have highlighted the use of MCRs for synthesizing oxindole derivatives from isatin. This approach allows for rapid generation of diverse compound libraries with potential drug-like properties .

- Environmentally Friendly Methods : Novel synthetic routes utilizing green chemistry principles have been developed. For example, metal-free synthesis using iodine and DMSO has been reported for creating N-alkylated isatins . These methods not only enhance efficiency but also reduce environmental impact.

- Structural Modifications : The introduction of various substituents on the isatin scaffold has been shown to significantly alter biological activity. For instance, C3-substituted isatins have been identified as promising candidates for anticancer therapies due to their ability to bind effectively to target proteins involved in cancer progression .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in several industrial sectors:

- Dyes and Pigments : Isatin derivatives are utilized in the dye industry due to their vibrant colors and stability under various conditions. Their application extends to textiles and other materials requiring high-quality dyes .

- Corrosion Inhibitors : The use of isatin derivatives as corrosion inhibitors has been explored, particularly in protecting metals from oxidative damage in harsh environments. Their effectiveness stems from their ability to form protective films on metal surfaces .

- Fluorescent Sensors : Isatin derivatives serve as fluorescent sensors for detecting metal ions and other analytes due to their unique photophysical properties. This application has implications in environmental monitoring and safety .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

- Sunitinib : A well-known example where the isatin scaffold plays a crucial role in its mechanism as a receptor tyrosine kinase inhibitor, demonstrating significant efficacy against renal cell carcinoma .

- Antimicrobial Agents : A series of synthesized isatin derivatives showed potent activity against multidrug-resistant bacterial strains, confirming their potential as new antimicrobial agents .

- Neuroprotective Studies : Research on isatin-based compounds indicated promising results in reducing seizure activity in animal models, supporting further investigation into their use for neurological disorders .

Mechanism of Action

Isatinic acid exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Isatinic acid is structurally similar to several other compounds, including:

Isatin: The parent compound from which this compound is derived. Isatin itself is a pharmacologically active agent with various applications.

Indole: A structural analogue that shares the indole nucleus with this compound.

Oxindole: Another related compound with similar structural features.

Uniqueness of this compound: this compound is unique due to its specific inhibitory activity on monoamine oxidase enzymes and its potential therapeutic applications. Its ability to increase dopamine levels in the brain distinguishes it from other similar compounds .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

Isatinic acid, a derivative of isatin, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and potential therapeutic applications.

Overview of Isatin and Its Derivatives

Isatin (1H-indole-2,3-dione) is an endogenous compound found in mammals that exhibits a wide range of biological activities. This compound is formed from isatin under alkaline conditions and has been studied for its pharmacological properties. The biological activities associated with isatin and its derivatives include:

- Anticancer Activity

- Antiviral Activity

- Antibacterial and Antifungal Activity

- CNS Activities (e.g., anxiolytic, anticonvulsant)

This compound interacts with various biological targets, influencing multiple signaling pathways. Key mechanisms include:

- Inhibition of Monoamine Oxidase (MAO) : Isatin and its derivatives are potent inhibitors of MAO, particularly MAO B, which plays a crucial role in neurochemical regulation. This inhibition can affect mood and anxiety levels, making this compound a candidate for treating depression and anxiety disorders .

- Antagonism of Atrial Natriuretic Peptide (ANP) : Isatin acts as an antagonist to ANP receptors, impacting cardiovascular functions and fluid balance .

- Induction of Apoptosis in Cancer Cells : Several studies have demonstrated that isatin derivatives can induce apoptosis in various cancer cell lines by activating mitochondrial pathways .

1. Anticancer Activity

This compound has shown promise in anticancer research. For instance, recent studies have reported that certain isatin derivatives exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 2 | Jurkat (T lymphocyte) | 0.03 | Induces apoptosis via mitochondrial pathway |

| Compound 4a | MCF-7 (breast cancer) | 13.95 | Inhibits proliferation |

| Compound 4c | HepG2 (liver cancer) | 11.78 | Induces apoptosis |

These findings suggest that modifications to the isatin structure can enhance anticancer activity significantly .

2. Antiviral and Antibacterial Activities

Isatin derivatives have been evaluated for their antiviral properties, particularly against HIV and other viral infections. Some compounds have demonstrated effective inhibition of viral replication . Additionally, antibacterial activity has been noted against various bacterial strains, indicating potential use as antimicrobial agents.

3. CNS Activities

This compound exhibits significant effects on the central nervous system (CNS). It has been reported to possess anxiolytic and anticonvulsant properties. Research indicates that isatin acts as a selective MAO B inhibitor, which may contribute to its anxiolytic effects .

Case Studies

Case Study 1: Anticancer Efficacy

A study by Ibrahim et al. (2016) synthesized bis-isatins with hydrazide linkers and tested their cytotoxicity against HepG2, MCF-7, and HCT-116 cell lines. The findings revealed that while most analogues showed moderate activity, some exhibited significant cytotoxic effects, particularly against the MCF-7 cell line .

Case Study 2: CNS Effects

Research conducted by Pandeya et al. highlighted the anxiogenic and sedative effects of isatin derivatives in animal models. The study found that these compounds could modulate anxiety-related behaviors through MAO inhibition .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing isatinic acid in laboratory settings?

this compound (2-aminophenyl glyoxylic acid) is typically synthesized via hydrolysis of isatin under controlled buffer conditions. For example, dissolving isatin in phosphate buffer (pH ~7.4) facilitates its conversion to this compound, accelerated by bacterial activity . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR peaks for the aminophenyl and glyoxylic acid moieties) and mass spectrometry (MS) for molecular weight validation (e.g., m/z signals corresponding to C₈H₇NO₃). Ensure purity via high-performance liquid chromatography (HPLC) with UV detection at 250–300 nm, as this compound exhibits distinct absorption bands in this range .

Q. Which analytical techniques are most reliable for detecting this compound in microbial degradation studies?

- HPLC-MS : Use reverse-phase HPLC coupled with electrospray ionization (ESI)-MS to track degradation intermediates. For instance, in Bradyrhizobium japonicum studies, Cl-isatin NH₄⁺ adducts (m/z 165 [M+NH₄]⁺) were detected instead of free this compound due to its spontaneous oxidation during analysis .

- UV Spectroscopy : Monitor loss of indole-specific UV absorbance (e.g., ~280 nm) to confirm indole ring cleavage, a hallmark of this compound formation .

- Conventional MS : Employ MS-mass spectroscopy to identify fragmentation patterns (e.g., [M−H₂O]⁺, [M−CO]⁺) consistent with this compound derivatives .

Advanced Research Questions

Q. How can researchers elucidate the metabolic pathways involving this compound in microbial systems?

- Isotopic Labeling : Use ¹³C-labeled IAA or isatin to trace metabolic flux. For example, track ¹³C incorporation into anthranilic acid (a downstream metabolite of this compound) via GC-MS .

- Genetic Knockouts : Compare degradation efficiency in wild-type vs. mutant bacterial strains (e.g., B. japonicum 110 vs. 61A24) to identify enzymes like oxygenases or hydrolases critical for pathway progression .

- Time-Course Experiments : Analyze intermediate accumulation using HPLC-MS at varying incubation periods to map sequential steps (e.g., IAA → dioxindole-3-acetic acid → this compound → anthranilic acid) .

Q. What experimental strategies address contradictions in detecting this compound via HPLC-MS?

Discrepancies arise due to this compound's instability under analytical conditions. To mitigate:

- Derivatization : Stabilize this compound by forming methyl esters or silylated derivatives before MS analysis.

- Alternative Buffers : Test non-phosphate buffers (e.g., Tris-HCl) to slow hydrolysis and reduce spontaneous oxidation.

- Adduct Monitoring : Focus on NH₄⁺ or Na⁺ adducts (e.g., m/z 165 for Cl-isatin) as proxies for this compound presence .

Q. How does pH influence the stability and downstream conversion of this compound?

- Acidic Conditions : this compound rapidly converts to anthranilic acid (e.g., in Klebsiella studies at pH <5) . Use pH-controlled incubations with HPLC monitoring to quantify degradation rates.

- Neutral/Alkaline Conditions : Stabilize this compound by maintaining pH >7.0, but note bacterial activity may accelerate hydrolysis .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in studying this compound’s role in indole derivative degradation?

- Detailed Documentation : Report buffer composition, bacterial strain specifics (e.g., B. japonicum strain 110), and incubation conditions (temperature, O₂ levels) per guidelines in and .

- Control Experiments : Include abiotic controls (no bacteria) to distinguish enzymatic vs. non-enzymatic hydrolysis .

- Data Validation : Use triplicate samples and statistical tests (e.g., ANOVA) to confirm significance of metabolite concentration changes .

Q. How can researchers resolve conflicting data on this compound’s intermediate role across bacterial species?

- Comparative Studies : Parallel experiments with B. japonicum and Klebsiella strains under identical conditions to assess pathway divergence.

- Meta-Analysis : Cross-reference findings with prior studies (e.g., Egebo et al.’s proposed indole ring-opening mechanism ) to identify species-specific enzymatic machinery.

Q. Data Presentation and Reporting

- Tables : Include retention times, m/z values, and UV spectral data for key intermediates (Example Table 1).

- Supplemental Materials : Provide raw HPLC-MS chromatograms and NMR spectra per guidelines.

Table 1. Key Analytical Parameters for this compound and Related Metabolites

| Compound | Retention Time (min) | m/z ([M+H]⁺) | UV λmax (nm) |

|---|---|---|---|

| This compound | 8.2 | 180 | 250, 290 |

| Anthranilic acid | 10.5 | 138 | 270, 310 |

| Cl-Isatin (NH₄⁺) | 9.8 | 165 | 260, 300 |

Properties

IUPAC Name |

2-(2-aminophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMWPBBDMIYYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964061 | |

| Record name | (2-Aminophenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-38-8 | |

| Record name | Isatinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Aminophenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISATINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ408385JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.